![molecular formula C22H15BrFNO B11538255 (2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE is a synthetic organic molecule characterized by the presence of bromine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with 4-aminobenzaldehyde under basic conditions to form the intermediate Schiff base.
Aldol Condensation: The intermediate Schiff base is then subjected to aldol condensation with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: It is explored for its use in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
- (2E)-1-{4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE
Uniqueness
The presence of bromine and fluorine atoms in (2E)-1-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-3-(4-FLUOROPHENYL)PROP-2-EN-1-ONE imparts unique chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H15BrFNO |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
(E)-1-[4-[(4-bromophenyl)methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H15BrFNO/c23-19-8-1-17(2-9-19)15-25-21-12-6-18(7-13-21)22(26)14-5-16-3-10-20(24)11-4-16/h1-15H/b14-5+,25-15? |
InChI Key |
AMKBWIFLWCJTRQ-CTTWKOHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)
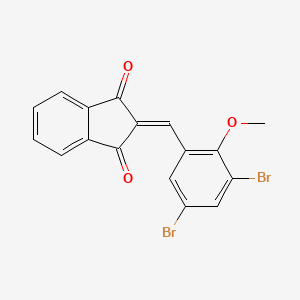

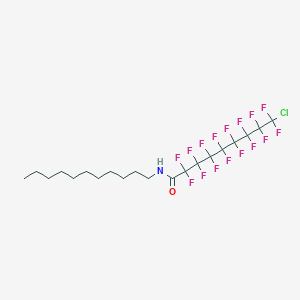
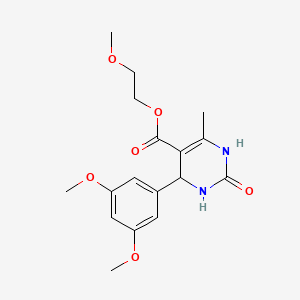
![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
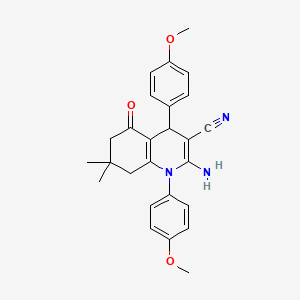
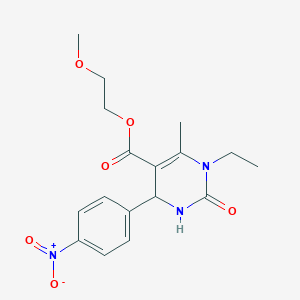
![4-[(E)-{2-[(2,6-dibromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11538238.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538245.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538251.png)
